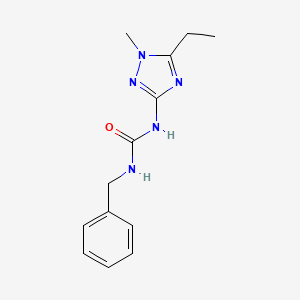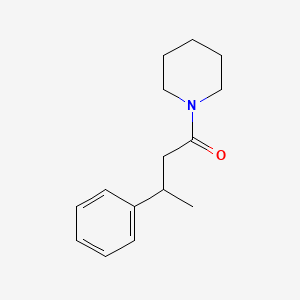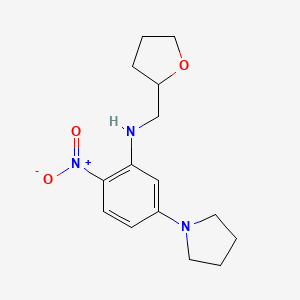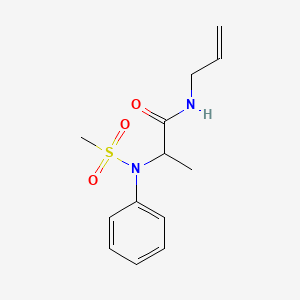![molecular formula C19H18N2O3 B3978920 2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)
2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone
描述
2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of naphthoquinone compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone exerts its effects through the generation of ROS, which can cause damage to cellular components such as membranes, proteins, and DNA. This compound has been found to induce apoptosis in a number of cell types, including cancer cells. The mechanism of this compound-induced apoptosis involves the activation of the intrinsic apoptotic pathway and the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in a number of cell types. This compound has also been found to inhibit the activity of a number of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone is a useful tool for studying oxidative stress and mitochondrial dysfunction in vitro. It is relatively easy to synthesize and has been widely used in scientific research. However, this compound has some limitations. It can be toxic to cells at high concentrations and can also induce non-specific effects such as membrane damage.
未来方向
There are a number of future directions for research on 2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone. One area of interest is the development of new compounds that can mimic the effects of this compound without the toxic side effects. Another area of interest is the use of this compound in animal models to study the effects of oxidative stress and mitochondrial dysfunction in vivo. Finally, there is a need for further research on the mechanisms of this compound-induced apoptosis and the signaling pathways involved.
科学研究应用
2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone has been widely used in scientific research as a tool to study oxidative stress and mitochondrial dysfunction. It has been found to induce reactive oxygen species (ROS) production and cause damage to mitochondrial membranes. This compound has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of oxidative stress in disease pathogenesis.
属性
IUPAC Name |
2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)17-16(20-12-8-10-13(24-3)11-9-12)18(22)14-6-4-5-7-15(14)19(17)23/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRZBPKGGQWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B3978852.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978859.png)

![1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)


![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)


